molecular formula C20H17NO3 B4842567 1-(5-methyl-2-furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one

1-(5-methyl-2-furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one

Cat. No. B4842567
M. Wt: 319.4 g/mol
InChI Key: OWCDTEWDJUZNBE-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2-furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic properties. This compound is also known as C29H23NO3 and is commonly referred to as Furanone.

Mechanism of Action

The mechanism of action of Furanone is not fully understood, but it is believed to act as an inhibitor of the NF-κB signaling pathway. This pathway is involved in regulating cellular responses to inflammation and immune system activation.
Biochemical and Physiological Effects:
Studies have shown that Furanone has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, Furanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using Furanone in lab experiments include its potential therapeutic properties, its ability to inhibit the NF-κB signaling pathway, and its relatively simple synthesis method. However, limitations of using Furanone include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on Furanone. These include further studies on its anti-cancer properties and potential use in combination with other cancer treatments. Additionally, research could focus on its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of Furanone and its potential therapeutic applications.

Scientific Research Applications

Furanone has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research include cancer treatment, anti-inflammatory effects, and neuroprotective properties.

properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(2-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-15-11-12-20(23-15)18(22)13-14-21-17-9-5-6-10-19(17)24-16-7-3-2-4-8-16/h2-14,21H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCDTEWDJUZNBE-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CNC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(5-methylfuran-2-yl)-3-(2-phenoxyanilino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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